molecular formula C17H11BrF3N3O2S B11577133 N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11577133
M. Wt: 458.3 g/mol
InChI Key: LBDBJLGKHAPBLK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a bromophenyl group, a furan ring, a trifluoromethyl group, and a pyrimidinyl sulfanyl moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a trifluoromethyl ketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable furan precursor.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound.

    Acetamide Formation: Finally, the acetamide group is formed through an acylation reaction involving acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the pyrimidine ring, potentially leading to debromination or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
  • N-(2-fluorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding or act as a leaving group in substitution reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H11BrF3N3O2S

Molecular Weight

458.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H11BrF3N3O2S/c18-10-4-1-2-5-11(10)22-15(25)9-27-16-23-12(13-6-3-7-26-13)8-14(24-16)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

LBDBJLGKHAPBLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)Br

Origin of Product

United States

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